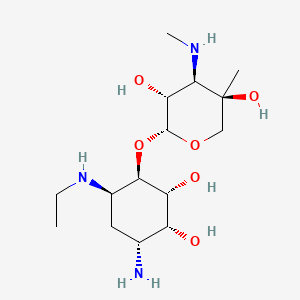
1-N-Ethylgaramine Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Ethylgaramine Sulfate is a chemical compound with the molecular formula C15H31N3O6·xH2SO4. It appears as a white to off-white crystalline solid and is soluble in water and ethanol . This compound is used as an intermediate in the synthesis of heterocyclic compounds .
Méthodes De Préparation
The preparation of 1-N-Ethylgaramine Sulfate involves several steps:
Reaction of Maltose with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Maltose is reacted with TMSOTf in dichloromethane to form an intermediate.
Reaction with Ethylamine: The intermediate is then reacted with ethylamine in dichloromethane to form 1-N-ethylgaramine.
Reaction with Sulfuric Acid: Finally, 1-N-ethylgaramine is reacted with sulfuric acid to produce this compound.
Analyse Des Réactions Chimiques
1-N-Ethylgaramine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-N-Ethylgaramine Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in various biological studies due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-N-Ethylgaramine Sulfate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-N-Ethylgaramine Sulfate can be compared with other similar compounds such as:
Netilmicin: A related aminoglycoside antibiotic.
Ethylgaramine: A similar compound with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C15H31N3O6 |
|---|---|
Poids moléculaire |
349.42 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |
Clé InChI |
NYPNSRUEPMFDBL-WRJVUQEZSA-N |
SMILES isomérique |
CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
SMILES canonique |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)



